![molecular formula C21H26N6O3 B2768177 1-(2-ethoxyethyl)-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919029-10-0](/img/structure/B2768177.png)

1-(2-ethoxyethyl)-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of [1,2,4]triazino[3,4-f]purine, which is a type of purine. Purines are biologically significant and are found in many biological compounds such as DNA, RNA, and ATP . The ethoxyethyl, dimethyl, and methylbenzyl groups attached to the purine ring could potentially alter its properties and biological activity.

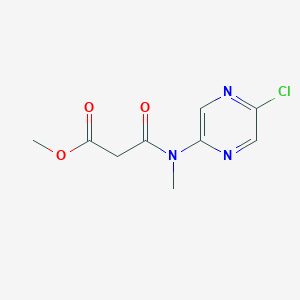

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine ring system with the attached ethoxyethyl, dimethyl, and methylbenzyl groups. These groups could potentially influence the compound’s reactivity, polarity, and interactions with other molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The purine ring system is aromatic and relatively stable, but the attached groups could potentially be sites of reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the ethoxyethyl, dimethyl, and methylbenzyl groups could influence its solubility, melting point, and other properties .Scientific Research Applications

Drug Discovery and Development

The compound’s unique structure and properties make it a potential candidate for drug discovery. Researchers can explore its interactions with biological receptors, especially through hydrogen bonding and dipole interactions. By modifying its chemical structure, scientists may design novel derivatives with enhanced pharmacological activity. Potential applications include antimicrobial agents, antifungal drugs, anti-inflammatory compounds, antioxidants, analgesics, and anticancer agents .

Fluorescent Probes and Imaging Agents

Fluorescent probes play a crucial role in biomedical research. The compound’s fluorescence properties could be harnessed to develop imaging agents for disease diagnosis and theranostics. Researchers can explore its use as a “turn-on” probe to detect specific cellular targets, such as fibrillar aggregates associated with Parkinson’s disease. Additionally, its long-wavelength emission may enable in vivo applications .

Materials Science and Organic Catalysts

Due to its N–C–S linkage, the compound has applications beyond pharmaceuticals. It can serve as an organic catalyst or be incorporated into materials for various purposes. Researchers may investigate its role in materials science, including optoelectronic devices, sensors, and catalysis. Its unique structure offers opportunities for designing functional materials .

Biological Studies and Clinical Translation

Understanding the compound’s interactions with biomolecules (e.g., enzymes, DNAs/RNAs, lipids, carbohydrates) is essential. Researchers can use it as a tool to study biological processes. Its user-friendly synthesis and versatile applications make it valuable for basic biological studies. Moreover, insights gained from research may eventually lead to clinical applications .

Agrochemistry and Agrochemicals

The compound’s heterocyclic nature makes it relevant in agrochemical research. Scientists can explore its potential as an agrochemical agent, such as pesticides or herbicides. By optimizing its structure, they may develop environmentally friendly solutions for crop protection and soil health .

Functional Materials for Biomedical Devices

Researchers can investigate the compound’s compatibility with biomedical devices. Its unique properties may contribute to the development of biosensors, drug delivery systems, or tissue engineering scaffolds. By tailoring its structure, scientists can create materials that interact favorably with biological systems .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2-ethoxyethyl)-3,9-dimethyl-7-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O3/c1-5-30-11-10-27-20-22-18-17(25(20)12-15(3)23-27)19(28)26(21(29)24(18)4)13-16-8-6-14(2)7-9-16/h6-9H,5,10-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUUIWQVJHECPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-ethoxyethyl)-3,9-dimethyl-7-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2768096.png)

![Ethyl 2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2768097.png)

![3-(Benzo[d][1,3]dioxole-5-carboxamido)cyclohexyl phenylcarbamate](/img/structure/B2768098.png)

![N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2768100.png)

![N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2768101.png)

![2-morpholino-7-phenyl-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2768104.png)

![N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide](/img/structure/B2768114.png)

![1-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene](/img/structure/B2768116.png)